REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[O:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1.C([O-])=O.[Na+]>[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CN(C=O)C>[F:1][C:2]([F:12])([F:13])[O:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][OH:9])=[CH:6][CH:5]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
8.55 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=O)C=C1)(F)F
|
Name
|
|
Quantity
|
6.12 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
|
Name
|
bis(triphenylphosphine) palladium dichloride
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Quantity
|
0.63 g
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
to cool to 21° C.
|
Type
|
CUSTOM
|
Details
|
the catalyst was separated off by filtration through silica gel
|
Type
|
WASH
|
Details
|
The filter was rinsed with methyl tert-butyl ether
|
Type
|
WASH
|
Details
|
the filtrate washed with 3×100 ml of water in order
|
Type
|
CUSTOM
|
Details
|
to remove the DMF
|
Name
|
|
Type
|
|
Smiles
|
FC(OC1=CC=C(CO)C=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |